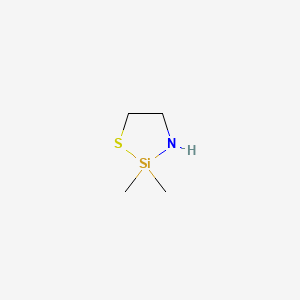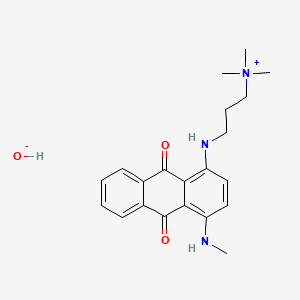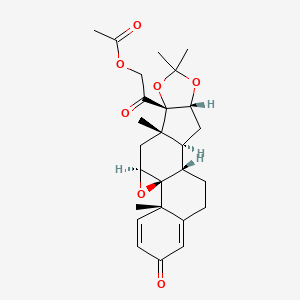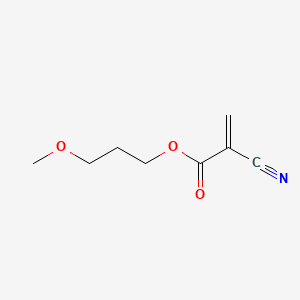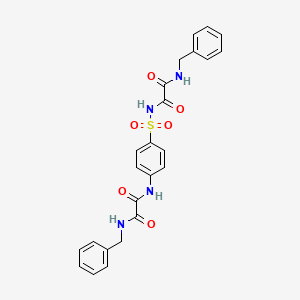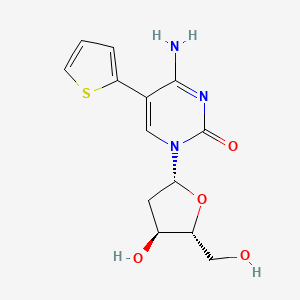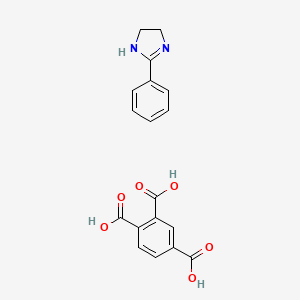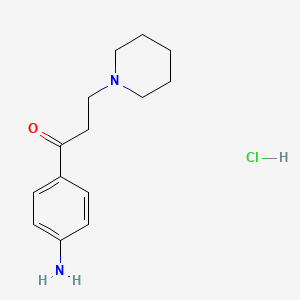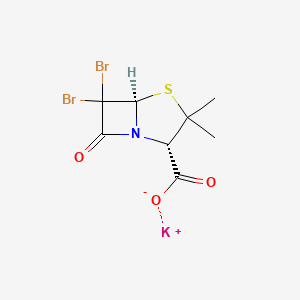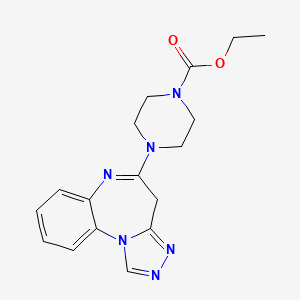
1-Piperazinecarboxylic acid, 4-(4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester is a complex organic compound with the molecular formula C17H20N6O2 and a molecular weight of 340.3797 . This compound is known for its unique structure, which combines elements of piperazine, triazole, and benzodiazepine, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Piperazinecarboxylic acid, 4-(4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester involves multiple steps, typically starting with the preparation of the piperazine and triazole intermediates. These intermediates are then subjected to a series of reactions, including condensation and esterification, under controlled conditions to form the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Esterification: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-(4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its structural similarity to benzodiazepines, which are known for their anxiolytic and sedative properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The triazole and benzodiazepine moieties allow it to bind to these receptors, modulating their activity and resulting in various pharmacological effects. The exact pathways involved depend on the specific biological context and the nature of the target receptors .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzodiazepine derivatives and triazole-containing molecules. Compared to these compounds, 1-Piperazinecarboxylic acid, 4-(4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester is unique due to its combined structural features, which confer distinct chemical and biological properties. Some similar compounds are:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Alprazolam: Another benzodiazepine used for its anxiolytic and sedative effects.
Triazolam: A triazole-containing benzodiazepine used as a short-acting sedative.
Propriétés
Numéro CAS |
137731-15-8 |
|---|---|
Formule moléculaire |
C17H20N6O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
ethyl 4-(4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20N6O2/c1-2-25-17(24)22-9-7-21(8-10-22)15-11-16-20-18-12-23(16)14-6-4-3-5-13(14)19-15/h3-6,12H,2,7-11H2,1H3 |
Clé InChI |
JSWZGHSDDBOPGX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C=NN=C4C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


